4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-yl 1-benzofuran-2-carboxylate
Overview
Description
4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-yl 1-benzofuran-2-carboxylate is a complex organic compound that features a combination of oxadiazole, sulfanyl, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-yl 1-benzofuran-2-carboxylate typically involves multiple steps:
Formation of 5-Phenyl-1,3,4-oxadiazole-2-thiol: This intermediate can be synthesized by converting benzoic acid into ethyl benzoate, followed by the formation of benzohydrazide and subsequent cyclization to form the oxadiazole ring.
Sulfanyl Substitution: The oxadiazole-2-thiol is then reacted with an appropriate alkyne derivative to introduce the sulfanyl group.
Coupling with Benzofuran Carboxylate: The final step involves coupling the sulfanyl-alkyne intermediate with 1-benzofuran-2-carboxylate under suitable conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-yl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-yl 1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials, such as organic semiconductors or fluorescent probes.
Chemical Biology: It can be used as a molecular probe to study biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-yl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: This compound shares the oxadiazole core but differs in its piperidine substitution.
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: This compound features a triazole ring in addition to the oxadiazole moiety.
Uniqueness
4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-yl 1-benzofuran-2-carboxylate is unique due to its combination of oxadiazole, sulfanyl, and benzofuran groups, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c24-20(18-14-16-10-4-5-11-17(16)26-18)25-12-6-7-13-28-21-23-22-19(27-21)15-8-2-1-3-9-15/h1-5,8-11,14H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJRTLKVBBPSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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